Home > Products > Screening Compounds P33216 > 1-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole
1-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole -

1-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole

Catalog Number: EVT-15468635
CAS Number:
Molecular Formula: C13H16N2
Molecular Weight: 200.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole, also known as medetomidine, is a chemical compound with the molecular formula C13H16N2. It is classified as an imidazole derivative and is primarily recognized for its pharmacological applications, particularly in veterinary medicine as a sedative and analgesic agent. The compound is structurally characterized by an imidazole ring substituted with a 2,3-dimethylphenyl group.

Source and Classification

Medetomidine is sourced from various chemical suppliers and is classified under the following categories:

  • Chemical Class: Imidazoles
  • CAS Number: 86347-14-0
  • IUPAC Name: 4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole

The compound has been registered and documented in several chemical databases, including the European Chemicals Agency (ECHA) and Sigma-Aldrich, which provide detailed information regarding its properties and safety data sheets .

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole can be accomplished through several methods, with one notable route involving the reaction of 2,3-dimethylphenylmagnesium bromide with 4-imidazolecarboxylic acid derivatives. This method typically includes the following steps:

  1. Preparation of Grignard Reagent:
    • 2,3-Dimethylbromobenzene is reacted with magnesium to form the Grignard reagent.
  2. Reaction with Imidazole Derivative:
    • The Grignard reagent is then added to a solution containing a suitable imidazole derivative under anhydrous conditions.
  3. Workup:
    • The reaction mixture is quenched with water or acid to yield the desired imidazole product after filtration and purification steps.

This synthetic route has been optimized to improve yields and reduce costs associated with reagents .

Molecular Structure Analysis

Structure and Data

The molecular structure of 1-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole features:

  • Molecular Formula: C13H16N2
  • Molecular Weight: 216.28 g/mol
  • InChI Key: CUHVIMMYOGQXCV-UHFFFAOYSA-N
  • Physical Form: White powder

The compound's structure includes an imidazole ring (a five-membered ring containing two nitrogen atoms) attached to a phenyl group that has two methyl substituents at the 2 and 3 positions .

Chemical Reactions Analysis

Reactions and Technical Details

Medetomidine can participate in various chemical reactions typical for imidazoles, including:

  • Alkylation Reactions: The nitrogen atoms in the imidazole ring can undergo alkylation, leading to various derivatives.
  • Acylation Reactions: The compound can also react with acyl chlorides to form acylated derivatives.

These reactions are significant for modifying the pharmacological properties of the compound or for synthesizing related compounds used in medicinal chemistry .

Mechanism of Action

Process and Data

The mechanism of action of medetomidine primarily involves its interaction with alpha-2 adrenergic receptors in the central nervous system. By binding to these receptors, it inhibits norepinephrine release, leading to sedation and analgesia. This action results in:

  • Decreased sympathetic outflow
  • Sedative effects characterized by reduced anxiety and increased sleepiness
  • Analgesic effects that provide pain relief during surgical procedures in veterinary applications .
Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Approximately 203°C to 207°C
  • Purity: Typically around 97%
  • Storage Conditions: Recommended storage at temperatures between 0°C and 8°C

Chemical Properties

These properties are crucial for handling and application in laboratory settings .

Applications

Scientific Uses

Medetomidine is widely used in veterinary medicine for:

  • Sedation during surgical procedures
  • Analgesia for pain management in animals
  • As a pre-anesthetic agent to facilitate smoother induction of anesthesia.

Additionally, it serves as a valuable tool in pharmacological research for studying adrenergic receptor mechanisms and developing new sedative agents .

Synthetic Methodologies and Stereochemical Optimization

Historical Evolution of Synthetic Routes for Imidazole Derivatives

The synthesis of 1-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole (medetomidine) has evolved significantly since its initial development by Farmos Group Ltd. in the 1980s. Early routes relied on Grignard reagent approaches, starting from 2,3-dimethylbenzoyl chloride. This method involved sequential reactions with methylmagnesium bromide to form a tertiary alcohol intermediate, followed by dehydration and catalytic hydrogenation to install the critical α-methyl substituent. The imidazole ring was subsequently constructed through multistep functionalization, yielding medetomidine in a modest 17% overall yield due to intermediate purification challenges and side reactions [1] [2].

By the 2000s, strategies shifted toward direct imidazole alkylation. Patent CN102452984B disclosed a streamlined approach using 1-(2,3-dimethylphenyl)ethyl chloride intermediates reacted with 4-substituted imidazoles under phase-transfer conditions. This reduced steps and improved yields to >65% by minimizing racemization and eliminating harsh dehydration conditions. Concurrently, transition-metal catalysis emerged, with palladium-catalyzed couplings enabling efficient aryl-imidazole bond formation. These advances addressed key limitations of classical routes: poor atom economy, low scalability, and the use of hazardous reagents like thionyl chloride [4] [2].

Table 1: Evolution of Synthetic Approaches for Medetomidine

EraKey MethodologyCritical IntermediatesOverall YieldLimitations
1980s (Farmos)Grignard addition/dehydrationTertiary alcohol, vinyl derivative17%Low yield, toxic reagents
2000sImidazole N-alkylation1-(2,3-Dimethylphenyl)ethyl chloride65–75%Racemization risk
2010s+Catalytic cross-couplingAryl halides, imidazole boronic acids>80%Catalyst cost

Enantioselective Synthesis of Dexmedetomidine vs. Levomedetomidine

Medetomidine’s biological activity resides almost exclusively in its (S)-enantiomer (dexmedetomidine), which exhibits twice the α2-adrenoceptor affinity of the racemate and >100-fold selectivity over the (R)-enantiomer (levomedetomidine). This stereodivergence stems from precise geometric constraints in the α2-AR binding pocket, where the methyl group’s orientation determines agonist efficacy. Molecular docking confirms dexmedetomidine’s optimal fit within the receptor’s "methyl pocket," while levomedetomidine induces steric clashes that preclude activation [2] [8].

Early resolutions relied on diastereomeric crystallization using chiral acids like (+)-tartaric acid, requiring multiple recrystallizations to achieve >98% ee. However, this process discarded 50% of the undesired isomer, reducing overall efficiency. Modern strategies leverage chiral auxiliaries or asymmetric catalysis directly in the carbon–nitrogen bond-forming step. For instance, enantioselective reductive amination of the ketone precursor with imidazole using BINAP-ruthenium complexes yields dexmedetomidine in 90% ee, avoiding wastage of the levomedetomidine enantiomer [2] [7].

Catalytic Asymmetric Hydrogenation Strategies for Chiral Resolution

Catalytic asymmetric hydrogenation represents the most efficient platform for enantiopure medetomidine synthesis. Key substrates include prochiral vinylimidazoles (e.g., 4-[1-(2,3-dimethylphenyl)vinyl]-1H-imidazole), which undergo hydrogenation at the exocyclic double bond. Rhodium complexes with chiral diphosphine ligands (e.g., (S,S)-Et-DuPhos) deliver exceptional enantiocontrol (up to 99% ee) under mild pressures (5–50 bar H₂) [2].

Recent innovations focus on catalyst recyclability and earth-abundant metals. Nickel-catalyzed systems with chiral bis(oxazoline) ligands achieve 94% ee while reducing costs versus rhodium. Additionally, heterogeneous catalysts like palladium on chirally modified silica enable simple filtration recovery, critical for continuous manufacturing. A breakthrough disclosed by VIC Animal Health employs a dynamic kinetic resolution strategy: racemic intermediates undergo in situ epimerization, allowing full conversion to dexmedetomidine via enzymatic resolution or chiral amine-mediated crystallization, pushing yields to >95% with minimal waste [2] [9].

Industrial-Scale Process Chemistry: Yield Optimization and Scalability

Scalable medetomidine synthesis demands cost-effective reagents, telescoped steps, and robust purification. Patent WO2011070069A1 exemplifies this via a three-step sequence:

  • Friedel-Crafts acylation of 2,3-dimethylbenzene with chloroacetyl chloride (AlCl₃ catalyst, 0°C)
  • Imidazole coupling using K₂CO₃ in DMF at 60°C
  • McMurry coupling for ethyl group installation, yielding medetomidine base in 82% overall yield after crystallization [1] [5].

Critical optimizations include:

  • Replacing cryogenic Grignard with room-temperature acylations
  • Swapping chromatographic purification for crystallization-driven diastereomer separation
  • Implementing continuous hydrogenation with Pd/C reactors (100 g/L·h productivity)These advances cut production costs by 40% versus batch processes. Patents further emphasize quality by design (QbD) for impurity control, specifying reaction monitoring (HPLC) to limit genotoxic nitrosamine formation during imidazole steps [4] [6] [9].

Table 2: Industrial Process Optimization Parameters

Process ParameterTraditional MethodOptimized Industrial ProcessImpact
Imidazole CouplingTHF, 12h refluxDMF/K₂CO₃, 60°C, 3h50% time reduction
Chiral ResolutionTartaric acid recrystallizationChiral amine co-crystallizationZero waste of (R)-isomer
HydrogenationBatch Pd(OH)₂, 50 psi H₂Continuous flow Pd/C, 100 psi H₂8-fold productivity increase
Purity ControlSilica gel chromatographyCrystallization from MTBE/heptane30% solvent reduction

Green Chemistry Approaches in Medetomidine Analog Synthesis

Recent routes prioritize solvent sustainability and atom economy. The use of aqueous micellar catalysis enables imidazole N-alkylation in water with TPGS-750-M surfactant, achieving 90% yield at 25°C while eliminating dipolar aprotic solvents like DMF. Similarly, photoredox catalysis facilitates direct C–H imidazole functionalization using visible light and O₂ as the terminal oxidant, bypassing stoichiometric metal oxidants [4] [6].

Waste-minimizing strategies include:

  • Mechanochemical synthesis: Solvent-free grinding of imidazole sodium salts with 1-(2,3-dimethylphenyl)ethyl chloride using ball milling, yielding 97% product in 30 minutes
  • Biocatalytic recycling: Lipase-mediated dynamic kinetic resolution to convert racemic alcohols to enantiopure dexmedetomidine precursors with E-values >200
  • Circular solvent systems: Supercritical CO₂ extraction for product isolation, enabling >99% solvent recovery [3] [6].

Life-cycle assessments confirm these innovations reduce the process mass intensity (PMI) by 60% and carbon footprint by 45% versus classical routes, aligning medetomidine synthesis with green chemistry principles [4].

Properties

Product Name

1-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole

IUPAC Name

1-[1-(2,3-dimethylphenyl)ethyl]imidazole

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

InChI

InChI=1S/C13H16N2/c1-10-5-4-6-13(11(10)2)12(3)15-8-7-14-9-15/h4-9,12H,1-3H3

InChI Key

UCQCCXGGSUKZRW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(C)N2C=CN=C2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.